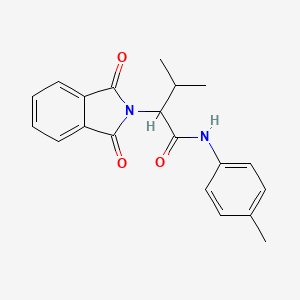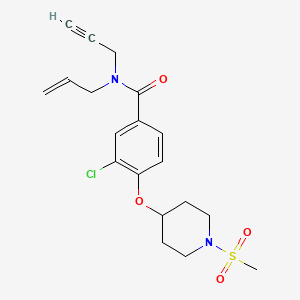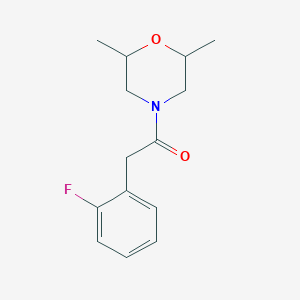
1-(2,6-DIMETHYLMORPHOLINO)-2-(2-FLUOROPHENYL)-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(2-fluorophenyl)acetyl]-2,6-dimethylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring is substituted with a 2-fluorophenyl acetyl group at the 4-position and two methyl groups at the 2,6-positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring and the electron-donating methyl groups on the morpholine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would likely be influenced by its functional groups .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10-8-16(9-11(2)18-10)14(17)7-12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWHOAJNCWWURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-bromophenyl)methylsulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5071178.png)
![N-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5071192.png)
![4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol](/img/structure/B5071193.png)
![5-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5071207.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B5071209.png)
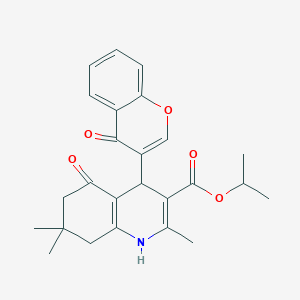
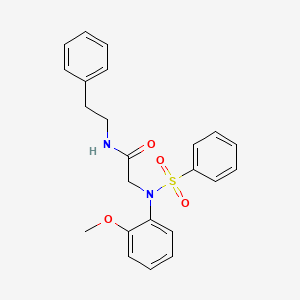
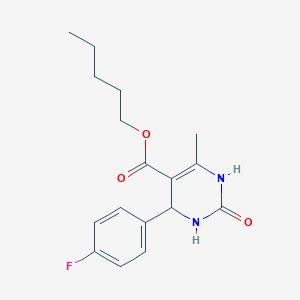
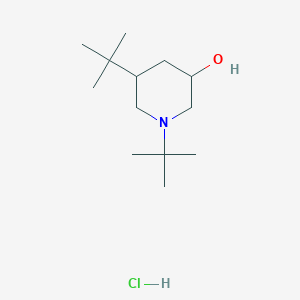
![3-[1-(4-Nitrophenyl)benzo[F]quinolin-3-YL]pyridine](/img/structure/B5071231.png)
![N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B5071234.png)
![Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate](/img/structure/B5071236.png)
